molecular formula C57H32 B1515449 2,7-Dipyrenyl-9,9-spirobifluorene CAS No. 886456-80-0

2,7-Dipyrenyl-9,9-spirobifluorene

Cat. No.: B1515449
CAS No.: 886456-80-0
M. Wt: 716.9 g/mol
InChI Key: MJXRNMQMLMXICM-UHFFFAOYSA-N
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Description

2,7-Dipyrenyl-9,9-spirobifluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound consists of two pyrene units attached to a spirobifluorene core, making it a valuable material in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dipyrenyl-9,9-spirobifluorene typically involves multi-step organic reactions. One common method includes the reaction of 2,7-dibromofluorene with pyrene derivatives under palladium-catalyzed coupling conditions. The reaction is usually carried out in an inert atmosphere with solvents like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dipyrenyl-9,9-spirobifluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2,7-Dipyrenyl-9,9-spirobifluorene has found applications in several scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Employed in the study of molecular interactions and fluorescence imaging.

  • Medicine: Potential use in drug delivery systems and diagnostic tools.

  • Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

2,7-Dipyrenyl-9,9-spirobifluorene is often compared to other similar compounds, such as spiro-OMeTAD and 2,7-dibromofluorene. While these compounds share structural similarities, this compound stands out due to its enhanced photoluminescence and electroluminescent properties, making it more suitable for advanced applications in organic electronics.

Comparison with Similar Compounds

  • Spiro-OMeTAD

  • 2,7-Dibromofluorene

  • 2,7-Di(1-pyrenyl)-9,9-spirobi[9H-fluorene]

Properties

IUPAC Name

2',7'-di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H32/c1-3-13-49-43(11-1)44-12-2-4-14-50(44)57(49)51-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)23-27-45(51)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRNMQMLMXICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C4C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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